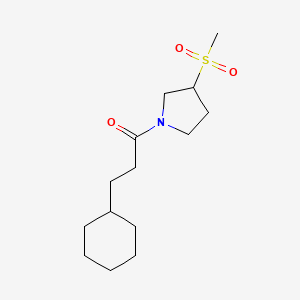

3-Cyclohexyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one

描述

属性

IUPAC Name |

3-cyclohexyl-1-(3-methylsulfonylpyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3S/c1-19(17,18)13-9-10-15(11-13)14(16)8-7-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSCUXFDEOKKDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)CCC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles.

Attachment of the Cyclohexyl Group: This step often involves the use of Grignard reagents or organolithium reagents to introduce the cyclohexyl group onto the pyrrolidine ring.

Introduction of the Methylsulfonyl Group: This can be done using sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反应分析

Types of Reactions

3-Cyclohexyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted sulfonyl derivatives.

科学研究应用

Chemical Structure and Synthesis

The compound features a cyclohexyl group, a pyrrolidine moiety with a methylsulfonyl substituent, and a ketone functional group. It can be synthesized from commercially available precursors such as cyclohexyl phenyl ketone and methylsulfonyl derivatives of pyrrolidine through multi-step organic reactions. Key synthesis techniques include refluxing in solvents like dichloromethane or ethanol, followed by purification methods like column chromatography or recrystallization. Characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity .

Pharmacological Properties

Antiviral Activity:

Research indicates that compounds with similar structures exhibit significant antiviral activity. The mechanism of action for 3-Cyclohexyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one may involve modulation of neurotransmitter systems or inhibition of viral replication pathways, making it a candidate for antiviral drug development .

Neuropharmacological Effects:

The compound's structure suggests potential neuropharmacological applications. It may interact with neurotransmitter systems, influencing mood and cognitive functions. Similar compounds have shown efficacy in treating neurological disorders, indicating that this compound could be explored for such therapeutic uses .

Given its pharmacological properties, this compound could be explored in several therapeutic areas:

- Antiviral Drugs: Potential development as a treatment for viral infections due to its observed antiviral activity.

- Neurological Disorders: Possible applications in treating anxiety, depression, or cognitive impairments based on its interaction with neurotransmitter systems.

- Cancer Therapy: Its structural analogs have shown anticancer properties, warranting investigation into similar effects for this compound .

作用机制

The mechanism of action of 3-Cyclohexyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Key Structural Features

The compound’s uniqueness lies in its cyclohexyl and methylsulfonyl-pyrrolidine substituents. These groups contrast with other derivatives in its class, which often feature aromatic, aliphatic, or unsaturated substituents (Table 1).

Electronic and Solubility Properties

- This could improve pharmacokinetic profiles.

- The cyclohexyl group enhances lipophilicity relative to aromatic substituents (e.g., 1i or 8 ), which may affect membrane permeability.

Target Binding and Activity

- Structural data for 8 (PDB: 5J1R) reveals that the furan-3-yl group engages in hydrophobic interactions with EthR . In contrast, the cycloclohexyl group in the target compound may occupy larger hydrophobic pockets, while the methylsulfonyl group could form hydrogen bonds or dipole interactions, enhancing binding affinity.

生物活性

3-Cyclohexyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one, with the CAS number 1448130-42-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H25NO3S, with a molecular weight of 287.42 g/mol. The compound features a cyclohexyl group and a methylsulfonyl-pyrrolidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H25NO3S |

| Molecular Weight | 287.42 g/mol |

| CAS Number | 1448130-42-4 |

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities including:

- Janus Kinase (JAK) Inhibition : Compounds with similar structures have been identified as JAK inhibitors, which are crucial in the treatment of autoimmune diseases and cancers .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives of this compound may inhibit the growth of tumorigenic cells while sparing non-tumorigenic cells, indicating a selective cytotoxic profile .

- Neuroprotective Properties : Some pyrrolidine derivatives have shown promise in neuroprotection, potentially useful in neurodegenerative disorders .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Signaling Pathways : Similar compounds have been found to interfere with key signaling pathways involved in cell proliferation and survival.

- Modulation of Enzyme Activity : The methylsulfonyl group may play a role in modulating enzyme activity related to inflammatory responses and cellular metabolism.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Study on Cancer Cell Lines : A study evaluated the effects of a related pyrrolidine compound on various cancer cell lines, demonstrating significant growth inhibition at concentrations as low as 10 µM without affecting healthy cell lines .

- Neuroprotective Study : Research involving animal models indicated that certain derivatives could protect against neurodegeneration induced by oxidative stress, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。